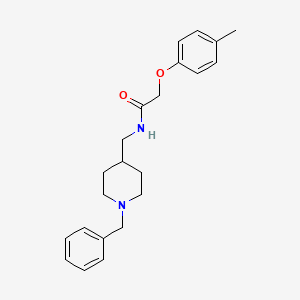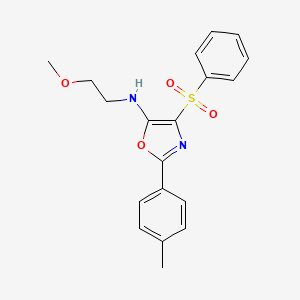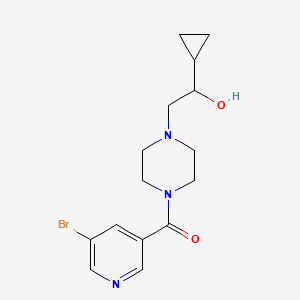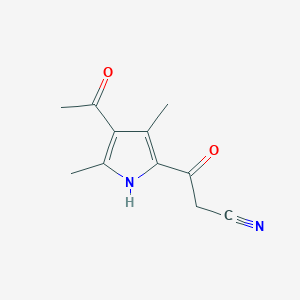
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, also known as 3-A-DMPN, is a synthetic compound that has been used in various scientific research applications, including drug development, biochemistry, and pharmacology. This compound has been identified as a promising candidate for a wide range of applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Nicotinonitriles
A key intermediate for the synthesis of nicotinonitriles was created using a compound structurally similar to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. This highlights the role of such compounds in the preparation of nicotinonitriles which have various applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Development of Push-Pull Chromophores
A derivative of this compound was used in synthesizing a novel group of push-pull chromophores, which are functionalized analogs of tricyanofuran-containing chromophores, indicating its utility in developing new materials with potential optical applications (Belikov, Fedoseev, Ievlev, & Ershov, 2018).
Biological and Pharmacological Activities
Anticancer Activity
A compound structurally related to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile was used as a precursor in synthesizing new heterocyclic compounds that demonstrated anticancer activity, illustrating its potential in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial Evaluation
Derivatives of similar compounds were synthesized and evaluated for their antimicrobial activity, indicating its relevance in the development of new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Advanced Synthesis Techniques
Ultrasonic Synthesis Methods
The use of a similar compound in the ultrasonic synthesis of N-substituted pyridinone derivatives underlines its role in advanced synthesis techniques, offering efficient and eco-friendly alternatives (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Non-Linear Optical Material
A pyrrole derivative derived from a compound similar to 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile was identified for its potential use as a non-linear optical material, due to its significant first hyperpolarizability (Singh, Rawat, & Sahu, 2014).
Eigenschaften
IUPAC Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-10(8(3)14)7(2)13-11(6)9(15)4-5-12/h13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPFGQJSMHXOMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357216.png)
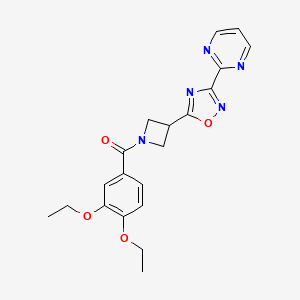
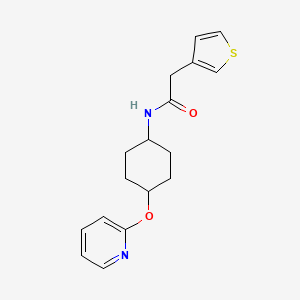
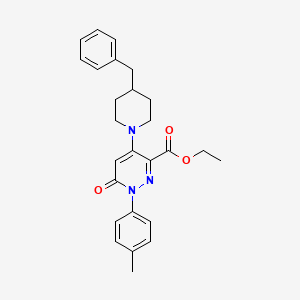
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)

![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
